molecular formula C16H16Cl2N4 B5666120 N-(3,4-dichlorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine

N-(3,4-dichlorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine

Cat. No. B5666120
M. Wt: 335.2 g/mol
InChI Key: NLVGLOALQAMWFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The chemical compound N-(3,4-dichlorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine is a part of a broader class of organic molecules that often exhibit significant pharmacological activities. These compounds typically contain piperazine as a core structural motif, known for its versatility in drug design due to its ability to engage in multiple types of biological interactions.

Synthesis Analysis

Synthesis of structurally related piperazine derivatives involves various strategies, including nucleophilic substitution, amidation, and cyclization reactions. For example, a scalable and facile synthetic process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride has been established, highlighting the adaptability of piperazine synthesis for potential therapeutic applications (Wei et al., 2016).

Molecular Structure Analysis

The molecular structure of piperazine derivatives, including their stereochemistry and conformation, significantly affects their biological activity and interactions. Crystallographic studies, such as those on 5′′-(4-Chlorobenzylidene)-4′-(4-chlorophenyl)-5-fluoro-1′,1′′-dimethylindoline-3-spiro-2′-pyrrolidine-3′-spiro-3′′-piperidine-2,4′′-dione, provide detailed insights into the 3D conformation of these compounds, which is crucial for understanding their mechanism of action (Sundar et al., 2011).

Chemical Reactions and Properties

Piperazine derivatives can undergo a variety of chemical reactions, including alkylation, acylation, and nucleophilic substitution, which are fundamental for diversifying their chemical structures and pharmacological profiles. For instance, the Rhodium-catalyzed reaction of N-(2-Pyridinyl)piperazines with CO and ethylene represents a novel carbonylation at a C−H bond in the piperazine ring, demonstrating the chemical versatility of these compounds (Ishii et al., 1997).

properties

IUPAC Name

1-(3,4-dichlorophenyl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N4/c17-14-5-4-13(11-15(14)18)12-20-22-9-7-21(8-10-22)16-3-1-2-6-19-16/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVGLOALQAMWFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)N=CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.